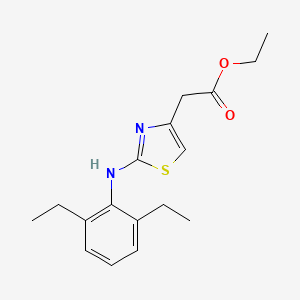

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its strong coordination ability and diverse coordination modes due to the presence of nitrogen and oxygen atoms .

Méthodes De Préparation

The synthesis of Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate can be achieved through several synthetic routes. One common method involves the reaction of 2,6-diethylphenylamine with thiazole-4-carboxylic acid, followed by esterification with ethanol to form the ethyl ester . The reaction conditions typically include the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the thiazole ring .

Industrial production methods often involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow reactions and the use of automated reactors to ensure consistent production quality .

Analyse Des Réactions Chimiques

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, particularly at the carbon atoms adjacent to the nitrogen and sulfur atoms.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction produces thiazolidine derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate has shown promise in medicinal chemistry due to its structural characteristics that allow for interactions with biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. Compounds similar to this compound have been tested for their efficacy against various bacterial strains. For example, studies have demonstrated that thiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics .

Anticancer Properties

Thiazole derivatives are also being investigated for their anticancer potential. This compound may act on specific pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that modifying the thiazole ring can enhance cytotoxicity against cancer cell lines .

Synthesis and Chemical Processes

The synthesis of this compound involves several steps that can be optimized for yield and purity.

Synthetic Routes

Various synthetic methodologies have been reported for producing this compound. A common approach involves the reaction of thiazole derivatives with ethyl acetoacetate in the presence of appropriate catalysts and solvents. The choice of solvent can significantly affect the reaction's efficiency and the purity of the final product .

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | Thiazole derivative + Ethyl acetoacetate | Base catalyst, solvent | High |

| 2 | Purification via recrystallization | Cooling in solvent | Moderate |

Purification Techniques

After synthesis, purification techniques such as column chromatography or recrystallization are employed to isolate the desired compound from by-products and unreacted materials. The purity of this compound is crucial for its application in biological assays .

Therapeutic Potential

The therapeutic applications of this compound extend beyond antimicrobial and anticancer activities.

Neurological Disorders

Emerging research suggests that thiazole derivatives may have neuroprotective effects, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier enhances their therapeutic potential .

Anti-inflammatory Effects

Inflammation plays a critical role in various chronic diseases. Compounds like this compound are being studied for their anti-inflammatory properties, which could lead to new treatments for conditions such as arthritis or inflammatory bowel disease .

Mécanisme D'action

The mechanism of action of Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways. The thiazole ring structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis, while its anticancer effects are linked to the inhibition of key enzymes involved in cell proliferation .

Comparaison Avec Des Composés Similaires

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate can be compared with other thiazole derivatives, such as:

Ethyl 2-amino-4-thiazoleacetate: This compound also contains a thiazole ring but differs in its substituents, leading to different biological activities and applications.

2,4-Disubstituted thiazoles: These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, and anticancer effects.

Thiazole-based drugs: Compounds like sulfathiazole and ritonavir contain thiazole rings and are used as antimicrobial and antiretroviral agents, respectively.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other thiazole derivatives .

Activité Biologique

Ethyl 2-(2-((2,6-diethylphenyl)amino)thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its synthesis, mechanisms of action, and biological activities, supported by relevant data and findings from various studies.

Chemical Structure and Properties

This compound is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The presence of the diethylphenyl group enhances its lipophilicity and biological activity. The molecular formula is C16H20N2O2S, with a molecular weight of approximately 320.41 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of 2,6-diethylphenylamine with thiazole-4-carboxylic acid, followed by esterification with ethanol to yield the ethyl ester. This synthetic route can be optimized for yield and purity through various methods, including continuous flow reactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies have shown that this compound can inhibit bacterial growth by disrupting cellular functions .

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Candida albicans | 14 | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Notably, it has shown promising results in reducing cell viability in human colorectal cancer cells (Caco-2) and lung cancer cells (A549). The compound's mechanism appears to involve apoptosis induction via the mitochondrial pathway .

| Cancer Cell Line | IC50 (µM) | Effect on Cell Viability (%) |

|---|---|---|

| Caco-2 | 25 | 39.8 |

| A549 | 30 | 56.9 |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The thiazole ring facilitates binding to enzymes and receptors involved in critical cellular pathways. This interaction can inhibit enzyme activity or modulate receptor signaling, leading to therapeutic effects such as reduced cell proliferation in cancer cells or disrupted metabolic processes in bacteria .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that this compound exhibited significant antibacterial activity against MRSA strains resistant to conventional antibiotics. The compound's ability to penetrate bacterial membranes was highlighted as a key factor in its efficacy.

- Cancer Treatment : In preclinical trials involving Caco-2 and A549 cell lines, treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls. The study suggested that structural modifications to the thiazole ring could enhance its anticancer properties further.

Propriétés

IUPAC Name |

ethyl 2-[2-(2,6-diethylanilino)-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O2S/c1-4-12-8-7-9-13(5-2)16(12)19-17-18-14(11-22-17)10-15(20)21-6-3/h7-9,11H,4-6,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDCGSZGCPWBINN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)NC2=NC(=CS2)CC(=O)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.